(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
CAS No.: 1209408-97-8
Cat. No.: VC4168943
Molecular Formula: C22H21N5O3
Molecular Weight: 403.442
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1209408-97-8 |
|---|---|
| Molecular Formula | C22H21N5O3 |
| Molecular Weight | 403.442 |
| IUPAC Name | [4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone |
| Standard InChI | InChI=1S/C22H21N5O3/c1-26-18(14-17(25-26)15-6-3-2-4-7-15)22(28)27-11-9-16(10-12-27)20-23-24-21(30-20)19-8-5-13-29-19/h2-8,13-14,16H,9-12H2,1H3 |
| Standard InChI Key | JPWFPODJVMDSLP-UHFFFAOYSA-N |
| SMILES | CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)C4=NN=C(O4)C5=CC=CO5 |
Introduction
The compound (4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a complex organic molecule that combines several pharmacologically relevant moieties, including a piperidine ring, a 1,3,4-oxadiazole ring, a furan ring, and a pyrazole ring. This combination of heterocyclic structures suggests potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, which are common among compounds with similar structural components.
Synthesis
The synthesis of such complex molecules typically involves multiple steps, including the formation of the oxadiazole ring, the attachment of the furan and pyrazole moieties, and the final coupling with the piperidine ring. Techniques like microwave-assisted synthesis can enhance reaction rates and yields .
Biological Activities
Compounds with oxadiazole and pyrazole rings often exhibit significant biological activities:
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Antimicrobial Activity: Oxadiazole derivatives have shown efficacy against various bacterial strains .
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Anticancer Activity: The presence of oxadiazole and pyrazole rings suggests potential anticancer properties, as these rings are known to interfere with cellular processes.
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Anti-inflammatory Activity: Pyrazole derivatives are known for their anti-inflammatory properties, which could be enhanced by the presence of other heterocyclic rings.
Chemical Reactions
This compound can participate in various chemical reactions typical for amides and heterocycles, such as hydrolysis, alkylation, and acylation reactions. These reactions are influenced by factors like solvent choice, temperature, and catalysts.
Potential Applications
Given its structural components, (4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone may have applications in medicinal chemistry, particularly in the development of drugs targeting microbial infections, cancer, and inflammatory conditions.
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